molecular formula C10H6F3N B1321889 6-(Trifluoromethyl)isoquinoline CAS No. 1194375-62-6

6-(Trifluoromethyl)isoquinoline

Cat. No.: B1321889
CAS No.: 1194375-62-6
M. Wt: 197.16 g/mol
InChI Key: FFXLPXFDDMEXSB-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)isoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. The incorporation of a trifluoromethyl group into the isoquinoline structure enhances its biological activity and imparts unique chemical properties. This compound is of significant interest in pharmaceuticals, materials science, and organic synthesis due to its diverse applications and reactivity.

Synthetic Routes and Reaction Conditions:

    Direct Introduction of Trifluoromethyl Group: One common method involves the direct introduction of the trifluoromethyl group onto the isoquinoline ring.

    Cyclization of Precursor Compounds: Another approach involves the cyclization of precursors bearing pre-fluorinated benzene rings.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

6-(trifluoromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXLPXFDDMEXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608053
Record name 6-(Trifluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194375-62-6
Record name 6-(Trifluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The crystal structure of 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione is described as follows []:* Chemical Formula: C14H12F5NO2* Crystal System: Monoclinic* Space group: P21/c (no. 14)* Unit cell dimensions: a = 11.8292(10) Å, b = 11.0987(8) Å, c = 11.6480(10) Å* Angle beta: β = 115.282(11)°* Unit cell volume: V = 1382.8(2) Å3* Number of molecules in unit cell: Z = 4

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